molecular formula C14H9BrFN3O B13707349 8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one

8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B13707349
M. Wt: 334.14 g/mol
InChI Key: SXDPPUKPIMKVLH-UHFFFAOYSA-N
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Description

8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyridazinone core substituted at the 8-position with a 3-bromo-4-fluorobenzyl group. This structure combines a bicyclic nitrogen-containing scaffold with a halogenated aromatic side chain, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C14H9BrFN3O

Molecular Weight

334.14 g/mol

IUPAC Name

8-[(3-bromo-4-fluorophenyl)methyl]-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C14H9BrFN3O/c15-10-6-8(3-4-11(10)16)7-12-13-9(2-1-5-17-13)14(20)19-18-12/h1-6H,7H2,(H,19,20)

InChI Key

SXDPPUKPIMKVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NNC2=O)CC3=CC(=C(C=C3)F)Br)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of 8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one typically involves multi-step organic synthesis. One common route includes the formation of the pyridopyridazine core followed by the introduction of the 3-bromo-4-fluorobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival .

Comparison with Similar Compounds

Core Structure Variations

The pyrido[2,3-d]pyridazinone core is a key structural motif shared among analogs. Variations arise from substituents at the 8-position and modifications to the fused ring system:

Compound Name Core Structure Substituent at 8-Position Key Features Reference
8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one Pyrido[2,3-d]pyridazin-5(6H)-one 3-Bromo-4-fluorobenzyl Halogenated aromatic substituent
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one Pyrido[2,3-d]pyridazin-5(6H)-one Methyl Simple alkyl group; potential for metabolic stability studies
5-Bromo-6-(trifluoromethyl)-4(3H)-pyrimidone Pyrimidone Bromo and trifluoromethyl Different core; halogen and CF3 groups
Pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one Pyrido[2,3-d]pyrimidinone Pyrazolo fused ring Extended conjugation; fluorescence properties

Key Observations :

  • Core Modifications: Replacing pyridazinone with pyrimidone (as in ) alters hydrogen-bonding capacity and solubility . Fused pyrazolo rings () expand π-conjugation, enabling fluorescence applications .

Comparison of Efficiency :

  • The methyl derivative’s synthesis is presumed straightforward due to smaller substituent size, whereas the bromo-fluorobenzyl group may require optimized coupling conditions to avoid steric hindrance.

Physical and Chemical Properties

Property This compound 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
Molecular Formula C14H9BrFN3O (inferred) C8H7N3O (CAS 90004-07-2)
Molecular Weight ~349.15 g/mol 161.16 g/mol
Halogen Content Br, F None
Solubility Likely low (hydrophobic substituent) Higher than halogenated analogs

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